2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole
Overview
Description
The compound “2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole” appears to contain a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and an oxazole ring. The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds . The chloromethyl group is a reactive functional group that can participate in various chemical reactions. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity . The oxazole ring is aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The chloromethyl group is more reactive and could be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Reactivity
2-(Halomethyl)-4,5-diphenyloxazoles, including compounds similar to 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, are used as reactive scaffolds in synthetic chemistry. These compounds are particularly effective for substitution reactions, allowing the synthesis of various oxazole derivatives with diverse functional groups (Patil & Luzzio, 2016).
Antimicrobial Applications
Certain oxazole derivatives have demonstrated antimicrobial properties. For instance, research on 1,2,4-triazole derivatives, which are structurally related to oxazoles, has shown these compounds to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Oxazole compounds have been studied for their potential in corrosion inhibition. The efficiency of triazole derivatives, closely related to oxazoles, as corrosion inhibitors for mild steel in acidic media has been demonstrated. Such compounds can provide inhibition efficiencies of up to 99% in certain acidic environments (Lagrenée et al., 2002).
Natural Product Synthesis
Oxazoles are key building blocks in the total synthesis of natural products. For example, they have been used in the synthesis of siphonazoles, a class of unique natural products (Zhang et al., 2009).
Coordination Chemistry
Oxazole compounds can play a significant role in coordination chemistry. Research involving 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and related compounds has explored their coordination with various metal ions, demonstrating their versatility in creating complex molecular structures (Pailloux et al., 2011).
Quantum Mechanical Studies
Oxazoles and related compounds have been the subject of quantum mechanical studies to explore their electronic properties and potential applications in light harvesting and other areas (Mary et al., 2019).
Fluorescent Probes
Certain benzoxazole derivatives have been utilized in the development of fluorescent probes for sensing various ions and pH changes, showcasing the potential of oxazole derivatives in analytical chemistry and bio-imaging applications (Tanaka et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .
Biochemical Pathways
For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi .
Result of Action
For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The stability and reactivity of similar organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSFZMISAANMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437052 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174258-39-0 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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